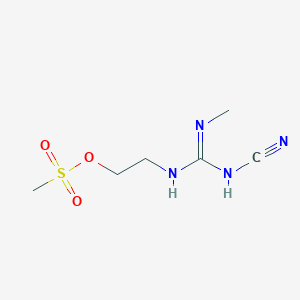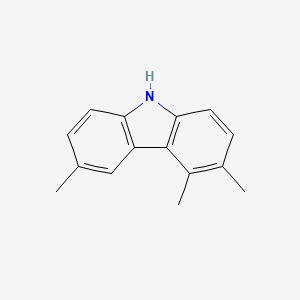
3,4,6-Trimethyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound. It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The presence of three methyl groups at positions 3, 4, and 6 distinguishes it from other carbazole derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethyl-9H-carbazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Borsche-Drechsel cyclization is a classic method for synthesizing carbazole derivatives. This method involves the condensation of phenylhydrazine with cyclohexanone, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to form tetrahydrocarbazole, which is then oxidized to carbazole .
Industrial Production Methods
Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
化学反应分析
Types of Reactions
3,4,6-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of different derivatives.
Substitution: The methyl groups and the nitrogen atom in the carbazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorinating agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce halogenated carbazole derivatives .
科学研究应用
3,4,6-Trimethyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of carbazole have shown promise as therapeutic agents for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3,4,6-Trimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, it can act as a mediator in electron transfer processes, facilitating the transfer of electrons between different molecules. This property makes it useful in various applications, including organic electronics and photovoltaics .
相似化合物的比较
Similar Compounds
9H-Carbazole: The parent compound of 3,4,6-Trimethyl-9H-carbazole, which lacks the three methyl groups.
3,6-Dimethyl-9H-carbazole: A derivative with two methyl groups at positions 3 and 6.
2,7-Dimethyl-9H-carbazole: Another derivative with methyl groups at positions 2 and 7.
Uniqueness
The presence of three methyl groups at positions 3, 4, and 6 in this compound imparts unique chemical and physical properties compared to other carbazole derivatives. These methyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
属性
CAS 编号 |
78787-90-3 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC 名称 |
3,4,6-trimethyl-9H-carbazole |
InChI |
InChI=1S/C15H15N/c1-9-4-6-13-12(8-9)15-11(3)10(2)5-7-14(15)16-13/h4-8,16H,1-3H3 |
InChI 键 |
HXLIVYICBBRXHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



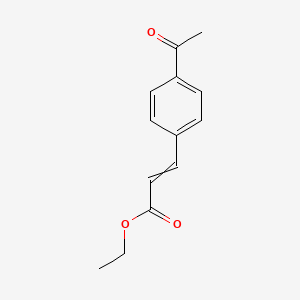
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
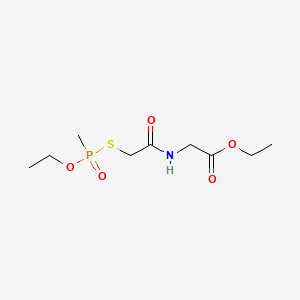
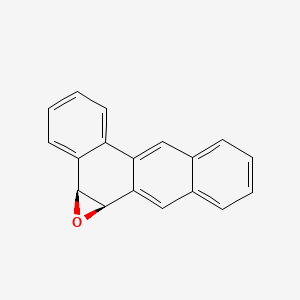
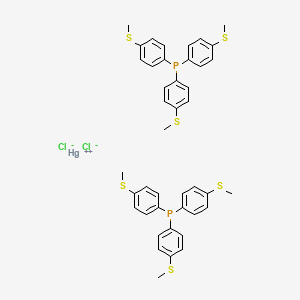
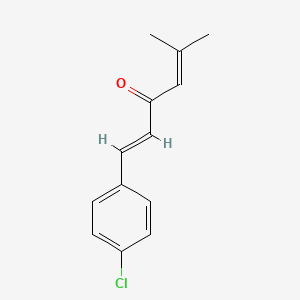
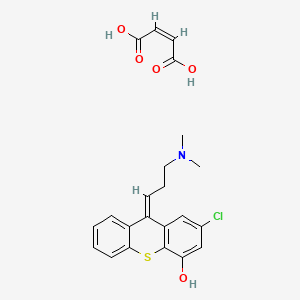

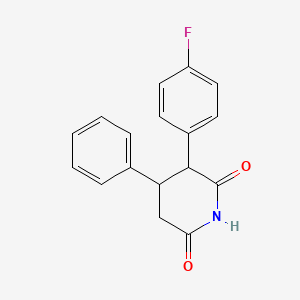
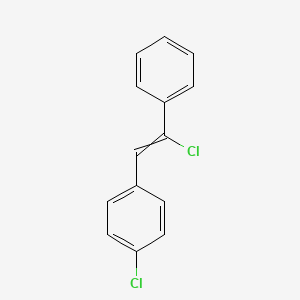
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
